Head-to-Head Clinical Comparison: Orlistat vs. Cetilistat—Equivalent Weight Loss but Significantly Higher GI Tolerability Burden
In a 12-week randomized, double-blind Phase 2 trial in obese patients with type 2 diabetes, orlistat 120 mg t.i.d. produced body weight reduction of 3.78 kg (P = 0.008 vs. placebo), which was statistically indistinguishable from cetilistat 120 mg t.i.d. (4.32 kg, P = 0.0002) [1]. However, the tolerability profiles diverged substantially. In a separate Phase I study, steatorrhoea events per subject were 4.11 in the orlistat group compared to 0.14–1.81 across cetilistat dose groups, representing an approximately 2.3- to 29-fold higher frequency of oily stool with orlistat [2]. Discontinuation due to adverse events in the orlistat group was significantly worse than in the 120 mg cetilistat and placebo groups, driven entirely by gastrointestinal adverse events [1].
| Evidence Dimension | Weight loss and GI tolerability in obese diabetic patients |
|---|---|
| Target Compound Data | Orlistat 120 mg t.i.d.: weight loss 3.78 kg vs. placebo; steatorrhoea 4.11 events/subject; significantly higher AE-related discontinuation vs. cetilistat and placebo |
| Comparator Or Baseline | Cetilistat 120 mg t.i.d.: weight loss 4.32 kg vs. placebo; steatorrhoea 0.14–1.81 events/subject; discontinuations similar to placebo |
| Quantified Difference | Weight loss: non-significantly different (Δ = 0.54 kg favoring cetilistat). Steatorrhoea: 2.3- to 29-fold higher with orlistat. Discontinuations: orlistat significantly worse (P < 0.05). |
| Conditions | 12-week multicenter randomized double-blind placebo-controlled trial; obese patients with type 2 diabetes on metformin (n = 612) [1]; 5-day Phase I healthy volunteer study with controlled 2160 kcal/day diet, 30% fat (n = 99) [2] |
Why This Matters
Procurement decisions for clinical or trial use must weigh orlistat’s established, long-term safety database against cetilistat’s improved GI tolerability—the latter is not approved in all jurisdictions, making orlistat the only universally available GI lipase inhibitor with extensive real-world evidence.
- [1] Kopelman P, de Groot HG, Rissanen A, et al. Weight Loss, HbA1c Reduction, and Tolerability of Cetilistat in a Randomized, Placebo-controlled Phase 2 Trial in Obese Diabetics: Comparison With Orlistat (Xenical). Obesity. 2010;18:108-115. doi:10.1038/oby.2009.155 View Source
- [2] Bryson A, de la Motte S, Dunk C. Reduction of dietary fat absorption by the novel gastrointestinal lipase inhibitor cetilistat in healthy volunteers. Br J Clin Pharmacol. 2008;67(1):5-15. doi:10.1111/j.1365-2125.2008.03311.x View Source
